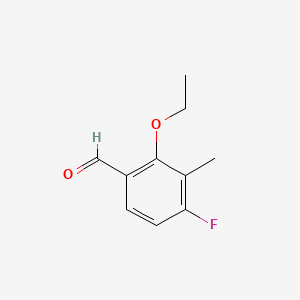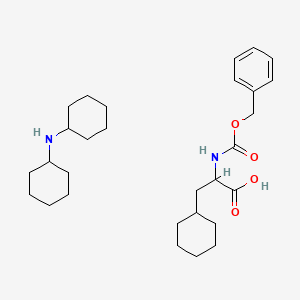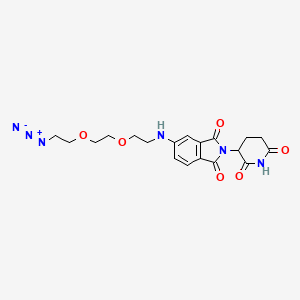
2-Iodo-4-isopropyl-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-isopropyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-isopropyl-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of the benzene ring with the desired substituents, followed by the introduction of the iodine atom through electrophilic aromatic substitution. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-4-isopropyl-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of compounds with different substituents replacing the iodine atom.
Oxidation: Formation of ketones or carboxylic acids from the isopropyl group.
Reduction: Formation of deiodinated compounds or reduced functional groups.
Aplicaciones Científicas De Investigación
2-Iodo-4-isopropyl-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-isopropyl-1-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The isopropyl and methoxy groups also play a role in directing the substitution reactions and stabilizing intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Iodo-4-isopropyl-2-methoxybenzene
- 4-Iodo-2-isopropoxy-1-methoxybenzene
- 1-Iodo-4-methoxybenzene
Uniqueness
2-Iodo-4-isopropyl-1-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the iodine atom at the second position, combined with the isopropyl and methoxy groups, makes it a valuable compound for targeted chemical synthesis and research applications.
Propiedades
Fórmula molecular |
C10H13IO |
|---|---|
Peso molecular |
276.11 g/mol |
Nombre IUPAC |
2-iodo-1-methoxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13IO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3 |
Clave InChI |
RSFTWHHGZLISMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774369.png)

![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B14774377.png)






![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid](/img/structure/B14774432.png)




